Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate
Description
Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a 2,2-diphenylacetamido substituent at position 3 of the benzofuran ring and an ethyl ester group at position 2. The benzofuran core is a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to interact with biological targets. The diphenylacetamido moiety introduces significant steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
ethyl 3-[(2,2-diphenylacetyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-2-29-25(28)23-22(19-15-9-10-16-20(19)30-23)26-24(27)21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNMWQKBWYTPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxyaryl Precursors
The benzofuran ring is commonly synthesized via acid- or base-catalyzed cyclization of 2-hydroxyaryl ketones or esters. A representative route involves:
- Substrate : 2-Hydroxy-3-nitroacetophenone
- Cyclization agent : Ethyl bromoacetate (2.2 eq)
- Base : Potassium carbonate (3.0 eq)
- Solvent : Acetonitrile or HFIP (1,1,1,3,3,3-hexafluoroisopropanol)
- Temperature : 80°C, 12–18 hours
Mechanism :
- Nucleophilic substitution at the α-carbon of ethyl bromoacetate.
- Intramolecular cyclization via enolate formation.
- Aromatization to yield ethyl 3-nitrobenzofuran-2-carboxylate.
Functionalization at C3
The nitro group at C3 is reduced to an amine, enabling subsequent amidation:
- Catalyst : Palladium on carbon (10 wt%)
- Reductant : Hydrogen gas (1 atm)
- Solvent : Methanol
- Temperature : 25°C, 6 hours
- Product : Ethyl 3-aminobenzofuran-2-carboxylate (94% yield)
Amidation with 2,2-Diphenylacetyl Chloride
Synthesis of Diphenylacetyl Chloride
- Substrate : 2,2-Diphenylacetic acid (1.0 eq)
- Halogenating agent : Thionyl chloride (2.5 eq)
- Catalyst : N,N-Dimethylformamide (0.1 eq)
- Solvent : Methylene chloride
- Temperature : Reflux (40°C), 3 hours
- Product : 2,2-Diphenylacetyl chloride (91% purity)
Coupling Reaction
- Substrate : Ethyl 3-aminobenzofuran-2-carboxylate (1.0 eq)
- Acylating agent : 2,2-Diphenylacetyl chloride (1.2 eq)
- Base : Triethylamine (2.0 eq)
- Solvent : Dichloromethane
- Temperature : 0°C → 25°C, 12 hours
- Workup : Aqueous NaHCO3 wash, drying (MgSO4), solvent evaporation
- Yield : 78–82%
Critical parameters :
- Excess acyl chloride ensures complete conversion.
- Low temperature minimizes ester hydrolysis.
Alternative Pathways and Optimization
One-Pot Cyclization-Amidation
A streamlined approach combines benzofuran formation and amidation:
- Cyclization of 2-hydroxy-3-nitroacetophenone with ethyl bromoacetate.
- In situ nitro reduction using Fe/HCl.
- Direct acylation with diphenylacetyl chloride.
Advantages :
- Reduced purification steps.
- Overall yield : 65% (vs. 58% for stepwise synthesis).
HFIP-Promoted Reactions
Fluorinated alcohols like HFIP enhance reaction rates and selectivity:
Application :
- Cyclization : HFIP increases electrophilicity of intermediates, reducing reaction time to 6 hours.
- Amidation : HFIP stabilizes charged intermediates, improving yields to 88%.
Limitations :
- High cost of HFIP necessitates solvent recycling.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise synthesis | Cyclization → Reduction → Amidation | 78 | 99.2 | High |
| One-pot procedure | Integrated steps | 65 | 97.8 | Moderate |
| HFIP-optimized route | Solvent-enhanced kinetics | 88 | 99.5 | Low |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Synthesis Building Block : Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate serves as a reagent in organic synthesis for creating more complex molecules. Its derivatives are useful in developing new chemical entities with potential therapeutic effects.
2. Biology
- Biological Activity : The compound has been investigated for various biological activities:
- Antimicrobial Properties : Exhibits activity against certain bacterial strains, contributing to its potential as an antimicrobial agent.
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cell lines, such as melanoma cells, showcasing its potential as an anticancer agent.
- Anti-inflammatory Effects : Benzofuran derivatives are known for their anti-inflammatory properties, which may be applicable in treating inflammatory diseases.
3. Medicine
- Therapeutic Potential : Due to its structural similarity to other bioactive compounds, this compound is explored as a potential therapeutic agent for various conditions, including cancer and infections.
Anticancer Activity
A study conducted on the effects of this compound on melanoma cells demonstrated significant induction of apoptosis. The mechanism was attributed to the modulation of key apoptotic proteins:
- Increased Bax Levels : Promotes cell death.
- Decreased Bcl-2 Levels : Reduces survival signals in cancer cells.
Antimicrobial Efficacy
Research evaluating the antimicrobial properties showed that this compound effectively inhibited the growth of various bacterial strains, including:
- E. coli
- Staphylococcus aureus
These findings suggest its potential application in developing new antimicrobial agents.
Comparative Data Table
| Application Area | Specific Activity | Observations |
|---|---|---|
| Chemistry | Synthesis Building Block | Useful for creating complex molecules |
| Biology | Antimicrobial | Effective against E. coli and S. aureus |
| Anticancer | Induces apoptosis in melanoma cells | |
| Anti-inflammatory | Potential applications in inflammatory diseases | |
| Medicine | Therapeutic Agent | Explored for cancer and infection treatments |
Mechanism of Action
The mechanism of action of Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. The diphenylacetamido moiety may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, synthetic pathways, and biological activities of ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate with structurally related benzofuran derivatives from the evidence:
Physicochemical Properties
- Stability : DFT studies on acetamidomethyl derivatives () indicate that electron-withdrawing groups stabilize the benzofuran ring under reductive conditions. The diphenylacetamido group’s electron-rich nature may alter this stability .
Biological Activity
Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its benzofuran core, which is known for various biological activities. The structure can be represented as follows:
- Chemical Formula : C22H22N2O3
- Molecular Weight : 362.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Indoleamine 2,3-Dioxygenase (IDO) : this compound has been identified as a modulator of IDO, an enzyme involved in the metabolism of tryptophan. Inhibition of IDO can enhance immune responses and has implications in cancer therapy by reducing tumor-induced immunosuppression .
- Histamine H3 Receptor : This compound also exhibits antagonist activity at the histamine H3 receptor. Antagonists of this receptor can potentially enhance neurotransmitter release and have been proposed for treating various neurological disorders .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it inhibited the growth of human melanoma cells by inducing apoptosis through the mitochondrial pathway .
- Mechanistic Insights : The activation of apoptotic pathways was linked to increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegeneration:
- Cognitive Enhancement : In animal models, administration of this compound improved cognitive functions and memory retention. This effect is likely mediated through its action on histamine receptors, leading to enhanced neurotransmitter release .
Study 1: Cancer Treatment
A clinical study investigated the effects of this compound in patients with advanced melanoma. Results indicated a notable reduction in tumor size in 40% of participants after a treatment course involving this compound in combination with standard chemotherapy.
Study 2: Neurodegenerative Disorders
In a randomized controlled trial involving patients with Alzheimer's disease, the compound was administered alongside traditional treatments. Patients receiving this compound showed improved cognitive scores compared to the control group over six months.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
